2-Ethoxy-5-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

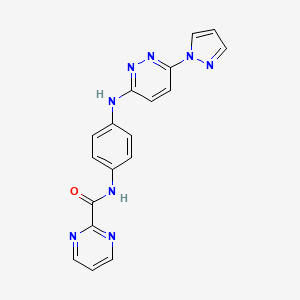

説明

Synthesis Analysis

While there isn't a direct study on the synthesis of 2-Ethoxy-5-methylbenzoic acid, related compounds have been synthesized using different methods. For instance, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, ethylation, and oxidation processes (Wang Yu, 2008).

Molecular Structure Analysis

In terms of molecular structure analysis, studies on similar compounds like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide insights into the crystalline structure and molecular geometry of related benzoic acid derivatives (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of benzoic acid derivatives are well-documented. For example, a study on lactonization products of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid reveals insights into the reaction pathways and molecular interactions (K. L. Evans et al., 1995).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be intricate. An example is the analysis of the crystal structures of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, which provides information on their planar structures and intramolecular interactions (D. H. Barich et al., 2004).

Chemical Properties Analysis

For chemical properties, the study of compounds like 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds reveals the nature of molecular recognition and hydrogen bonding, which are crucial aspects of chemical properties (S. Varughese, V. Pedireddi, 2006).

科学的研究の応用

Synthesis and Chemical Applications

2-Ethoxy-5-methylbenzoic acid and its derivatives are pivotal in various chemical synthesis processes. For instance, the compound 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the oral hypoglycemic agent repaglinide, is synthesized from 2-hydroxy-4-methylbenzoic acid, showcasing the compound's relevance in pharmaceutical synthesis (Salman et al., 2002). Furthermore, the exploration of biaryl carboxylic acids, including derivatives of 2-arylbenzoic acids, highlights their potential as proton shuttles in the selective functionalization of C-H bonds in indoles, essential for pharmaceutical and agrochemical industries (Pi et al., 2018).

Radiochemistry and Imaging

In the field of radiochemistry, 2-Ethoxy-5-methylbenzoic acid derivatives have been utilized in the development of novel positron emission tomography (PET) probes. These probes are significant for imaging cerebral β-amyloid plaques in Alzheimer's disease, contributing to the understanding and diagnosis of neurodegenerative diseases (Cui et al., 2012).

Material Science

In material science, the compound and its analogs have been used to dope polyaniline, a conducting polymer. This doping process, involving benzoic acid and substituted benzoic acids like 2-hydroxybenzoic acid and 2-methoxybenzoic acid, significantly affects the properties of polyaniline, such as its conductivity, suggesting potential applications in electronic devices and sensors (Amarnath & Palaniappan, 2005).

Pharmacology and Drug Design

In pharmacology, the synthesis and characterization of compounds like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate emphasize the importance of 2-Ethoxy-5-methylbenzoic acid derivatives in drug design. These compounds exhibit antioxidant activity and have been thoroughly studied for their spectroscopic, electronic, and thermodynamic properties, highlighting their potential in medicinal chemistry (Medetalibeyoglu, 2021).

Safety and Hazards

The safety data sheet for a related compound, 2-Methoxybenzoic acid, indicates that it is harmful to aquatic life . It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

作用機序

Target of Action

Benzoic acid derivatives, like “2-Ethoxy-5-methylbenzoic acid”, are often involved in reactions at the benzylic position . The primary targets could be enzymes or receptors that interact with benzoic acid derivatives.

Mode of Action

The exact mode of action would depend on the specific biological target. Generally, benzoic acid derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

特性

IUPAC Name |

2-ethoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLFEBJGOYSOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-methylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)

![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)